The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine typically involves several key steps:
This method allows for the efficient formation of the desired amine product through the formation of an imine intermediate, followed by reduction to yield the final compound .
The molecular structure of 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine can be described as follows:
2-(3,4-Dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine can participate in various chemical reactions:
The mechanism of action for 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine is primarily related to its interaction with neurotransmitter systems:
The physical and chemical properties of 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine include:
The compound's stability can be influenced by environmental factors such as pH and temperature, which should be considered during storage and handling.
2-(3,4-Dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine has several potential applications:
Research into this compound could lead to advancements in drug development targeting specific neurological disorders or other medical conditions .
The systematic name 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine follows International Union of Pure and Applied Chemistry (IUPAC) rules. The parent chain is identified as ethanamine, signifying a two-carbon alkylamine backbone. The prefix 2-(3,4-dimethoxyphenyl) denotes a phenyl ring substituted with methoxy groups (–OCH₃) at positions 3 and 4, attached to the ethylamine chain at carbon 2. The term N-(4-methylbenzyl) specifies a benzyl group (phenyl-CH₂–) with a methyl substituent at the para position (carbon 4) bonded directly to the nitrogen atom. This nomenclature unambiguously describes the connectivity: a secondary amine formed between 2-(3,4-dimethoxyphenyl)ethylamine and 4-methylbenzyl groups [4] [6].
Alternative naming conventions include functional class names such as N-(4-methylbenzyl)-3,4-dimethoxyphenethylamine, though IUPAC naming is preferred for precision. The structural relationship to dopamine is evident in the 3,4-dimethoxyphenethylamine moiety, where hydroxyl groups are replaced by methoxy groups, altering electronic properties and receptor interactions [1] [6].
The molecular formula C₁₈H₂₃NO₂ was confirmed through high-resolution mass spectrometry, yielding an exact mass of 285.1729 atomic mass units [5]. This formula accounts for:
The molecular weight is 285.38 grams per mole, calculated as follows:
Isotopic distribution patterns show a base peak at m/z 285.1730 for [M]⁺, with a minor [M+1]⁺ peak at m/z 286.1763 due to natural abundance of carbon-13 (1.1%) [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide atomic-level structural assignment. Key signals in deuterated chloroform (CDCl₃) include:
Table 1: NMR Assignments
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 2.31 | Singlet | 4-methylbenzyl -CH₃ |
¹H | 2.79 | Triplet | -CH₂-NH- (ethylamine) |
¹H | 3.58 | Triplet | Ar-CH₂-N (ethylamine) |
¹H | 3.85 | Singlet | 3,4-(OCH₃) overlapped |
¹H | 6.78–7.21 | Multiplet | Aromatic H (8H total) |
¹³C | 21.1 | Quartet | 4-methylbenzyl -CH₃ |
¹³C | 40.2 | Triplet | -CH₂-NH- |
¹³C | 53.1 | Triplet | Ar-CH₂-N |
¹³C | 55.9 | Quartet | Methoxy carbons |
¹³C | 111–149 | Multiple signals | Aromatic carbons |
The downfield shift of the methylene protons adjacent to nitrogen (δ 3.58 ppm) confirms secondary amine formation. Aromatic proton complexity arises from coupling within asymmetrically substituted rings [4] [5].
Infrared (IR) Spectroscopy
Characteristic absorption bands (cm⁻¹):
The absence of O-H or primary N-H stretches distinguishes this from structurally similar amines [1] [6].
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) fragments:
Fragmentation pathways involve amine bond cleavage and methoxy-group rearrangements [5].
While no experimental crystal structure exists for 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine, X-ray analyses of analogues reveal key conformational trends. The 3,4-dimethoxyphenethylamine moiety typically adopts an extended conformation with dihedral angles of 85–95° between the aromatic ring and ethylamine chain. The N-benzyl substituent lies perpendicular to the phenethylamine plane due to steric repulsion. Methoxy groups exhibit coplanarity with their attached ring, maximizing π-conjugation. Crystallographic unit cell parameters for related compounds suggest monoclinic or orthorhombic systems with Z = 4–8 molecules per unit cell [4] [9].
In solution, nuclear Overhauser effect spectroscopy (NOESY) shows weak cross-peaks between the methylbenzyl ortho-hydrogens and ethylamine hydrogens, supporting a gauche orientation around the N-CH₂ bond. This conformation minimizes steric clash between aromatic rings [4].
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level optimized the molecular geometry:
Table 2: Key Computational Parameters
Parameter | Value |
---|---|
N-C (methylene) bond length | 1.452 Å |
C-C (ethylamine) length | 1.526 Å |
C-O (methoxy) length | 1.362 Å |
Dihedral angle (Ar1-CC-N) | 112.3° |
Dihedral angle (Ar2-C-N) | 71.8° |
HOMO energy | -5.31 eV |
LUMO energy | -0.89 eV |
The highest occupied molecular orbital (HOMO) localizes over the dimethoxyphenyl ring and nitrogen lone pair, indicating nucleophilic reactivity. The lowest unoccupied molecular orbital (LUMO) centers on the 4-methylbenzyl ring, suggesting electrophilic susceptibility. Mulliken charges reveal a partial positive charge on the amine nitrogen (+0.32 e) due to electron donation from the benzyl group. Torsional energy scans identify rotational barriers of 8–12 kJ/mol around the N-CH₂ bond, consistent with dynamic flexibility in solution [4] [9].
Solvent modeling (PCM, water) demonstrates conformational shifts: the ethylamine chain extends further from the aromatic plane (dihedral >120°) to reduce hydrophobic surface area. Molecular electrostatic potential maps show a positive potential near nitrogen (–40 kcal/mol) and negative regions around methoxy oxygens (–60 kcal/mol), guiding intermolecular interactions [4].
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